4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H17N3O2S and its molecular weight is 399.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may also target bacterial proteins or enzymes, disrupting their function and leading to the inhibition of bacterial growth.
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interact with its targets by binding to active sites, thereby inhibiting their function . This interaction could lead to changes in the normal functioning of the target, potentially resulting in the death of the bacteria.
Biochemical Pathways
It’s plausible that the compound could interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, given its potential antimicrobial activity .
Result of Action
If the compound does exhibit antimicrobial activity, it could lead to the death of bacterial cells, thereby helping to clear an infection .
Properties
IUPAC Name |
4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-15-7-5-6-10-19(15)22-25-26-23(29-22)24-21(28)18-13-11-17(12-14-18)20(27)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPHLXRNHZISAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.